Functional Switch from Agonist to Antagonist at Melanocortin-1 Receptor with Cyclopentylglycine Incorporation
In a head-to-head comparison of chimeric melanotropin-deltorphin peptide analogs, the incorporation of cyclopentylglycine (Cpg) at a specific position produced a functional switch from agonist to antagonist activity at the melanocortin-1 (MC1) receptor, whereas analogs with alternative residues at the same position maintained agonist profiles [1]. The Cpg-containing analog GXH-38B exhibited antagonist activity with an IC50 of 43 nM at the amphibian MC1 receptor and a Ki of 53 nM at the human MC1 receptor, representing the first potent antagonist discovered for this receptor subtype [1].
| Evidence Dimension | Functional activity at melanocortin-1 receptor |
|---|---|
| Target Compound Data | GXH-38B (Cpg-containing): IC50 = 43 nM (antagonist) at amphibian MC1; Ki = 53 nM (antagonist) at human MC1 |
| Comparator Or Baseline | GXH-32B (His-containing control analog): EC50 = 2 nM (agonist) at amphibian MC1 |
| Quantified Difference | Functional reversal from agonist (EC50 = 2 nM) to antagonist (IC50 = 43 nM) activity |
| Conditions | Recombinant human MC1, MC3, and MC4 receptors expressed in HEK293 cells; Xenopus frog skin MC1 receptor assay |
Why This Matters
The cyclopentylglycine residue uniquely enables antagonist pharmacology at a therapeutically relevant GPCR target where closely related analogs produce agonism, directly informing compound selection for MC1 receptor antagonist development programs.
- [1] Han G, Quillan JM, Carlson K, Sadée W, Hruby VJ. Design of novel chimeric melanotropin-deltorphin analogues. Discovery of the first potent human melanocortin 1 receptor antagonist. J Med Chem. 2003;46(5):810-819. View Source
